molecular formula C10H9NO3 B11905970 (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 104974-47-2

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11905970
CAS No.: 104974-47-2
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-MRVPVSSYSA-N
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Description

®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring system with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation steps. The specific reagents and conditions can vary, but common steps include:

    Cyclization: Using a precursor such as an amino acid derivative, cyclization can be induced using acidic conditions.

    Oxidation: The intermediate product is then oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve more scalable and cost-effective methods. These can include:

Chemical Reactions Analysis

Types of Reactions: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, amides.

Scientific Research Applications

®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

104974-47-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)/t8-/m1/s1

InChI Key

YXSGIZSINDRUBG-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](NC(=O)C2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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